4-(2-Methylbut-2-en-1-yl)morpholine

Descripción

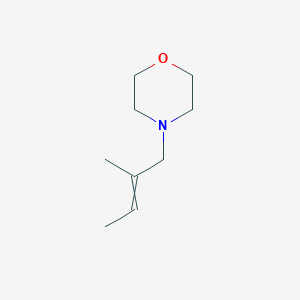

4-(2-Methylbut-2-en-1-yl)morpholine is a morpholine derivative featuring a branched alkenyl substituent at the nitrogen atom. Morpholine derivatives are widely studied for their versatility in organic synthesis, pharmaceutical applications, and industrial uses. The compound’s structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a 2-methylbut-2-en-1-yl group.

Propiedades

Número CAS |

37857-39-9 |

|---|---|

Fórmula molecular |

C9H17NO |

Peso molecular |

155.24 g/mol |

Nombre IUPAC |

4-(2-methylbut-2-enyl)morpholine |

InChI |

InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3 |

Clave InChI |

UUFQPKBTNLIQQR-UHFFFAOYSA-N |

SMILES canónico |

CC=C(C)CN1CCOCC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine,4-(2-methyl-2-butenyl)-(9CI) typically involves the reaction of morpholine with a suitable alkylating agent, such as 2-methyl-2-butenyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Morpholine,4-(2-methyl-2-butenyl)-(9CI) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Morpholine,4-(2-methyl-2-butenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Methylbut-2-en-1-yl)morpholine has been studied for its potential as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows it to participate in reactions that yield derivatives with pharmacological activity.

Case Study: Synthesis of Allylamines

In a study investigating palladium-catalyzed reactions, this compound was utilized to form allylamine products. The regioselectivity of these reactions was notably affected by the steric hindrance of substituents on the morpholine ring, demonstrating its utility in synthesizing complex organic molecules .

Polymer Science

The compound's morpholine structure contributes to its effectiveness as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

Table 1: Properties of Polymers Incorporating this compound

| Property | Value | Notes |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Flexibility | Moderate to High | Enhances mechanical properties |

| Chemical Resistance | Excellent | Resistant to various solvents |

Cosmetic Formulation

In the cosmetic industry, this compound is explored for its potential as an emulsifier and stabilizing agent in formulations. Its ability to modify rheological properties makes it valuable for creating stable emulsions.

Case Study: Topical Formulations

Research has indicated that formulations containing this compound exhibit improved stability and sensory properties. The use of morpholine derivatives in cosmetic products has been linked to enhanced skin feel and moisturizing effects .

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds derived from morpholines, including this compound. These derivatives have shown efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products.

Table 2: Antibacterial Activity of Morpholine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 12.5 μM | Staphylococcus aureus |

| Other derivatives | Varies | Escherichia coli, Pseudomonas aer |

Mecanismo De Acción

The mechanism of action of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular pathways involved can vary based on the specific application and target.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(2-Methylbut-2-en-1-yl)morpholine and structurally related morpholine derivatives:

Key Observations:

- Substituent Effects:

- The alkenyl group in the target compound enhances hydrophobicity and offers sites for electrophilic additions, contrasting with the lactone ring in compound 2j , which introduces hydrogen-bonding capacity and rigidity .

- The aromatic butenyl substituent in 9b confers polarity and UV activity due to the methylenedioxyphenyl group, making it suitable for spectroscopic tracking in synthetic pathways .

- Nitroalkyl groups in Bioban® P-1487 enable formaldehyde release, a critical feature for antimicrobial activity in industrial preservatives .

- Molecular Weight and Applications: The lower molecular weight of this compound (155.24 g/mol) suggests higher volatility compared to 2j (410.51 g/mol) and 9b (261.32 g/mol), impacting its utility as a solvent or intermediate.

Functional and Industrial Relevance

- Reactivity: The alkenyl group in the target compound may facilitate polymerization or serve as a Michael acceptor, whereas 9b ’s conjugated system could participate in Diels-Alder reactions.

- Biological Activity: 2j ’s indole and lactone motifs are common in bioactive molecules (e.g., kinase inhibitors), whereas Bioban® P-1487’s formaldehyde release mechanism is critical for microbial control .

Actividad Biológica

4-(2-Methylbut-2-en-1-yl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholines are known for their versatility in drug design, particularly in the development of compounds with neuropharmacological properties. This article explores the biological activity of this compound, focusing on its effects on various biological targets, including enzyme inhibition and cellular processes.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 2-methylbut-2-en-1-yl group. This structure may influence its pharmacokinetic and pharmacodynamic properties, enhancing its interaction with biological targets.

1. Enzyme Inhibition

Research has indicated that morpholine derivatives can exhibit significant enzyme inhibitory activity. In particular, studies have highlighted the potential of various morpholine compounds as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, certain morpholine derivatives have shown nanomolar inhibitory activity against MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease .

Table 1: MAO-B Inhibition Potency of Morpholine Derivatives

| Compound | pIC50 Value | Activity Range |

|---|---|---|

| (E)-3-(4-hydroxyphenyl)-1-(2,2-dimethylchroman-6-yl)prop-2-en-1-one | 6.770 | Nanomolar |

| (E)-3-(4-methoxyphenyl)-1-(2,2-dimethylchroman-6-yl)prop-2-en-1-one | 6.621 | Nanomolar |

| This compound | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

2. Cytotoxicity and Cancer Research

The cytotoxic effects of morpholine derivatives, including this compound, have been evaluated against various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of mitotic spindle formation .

Case Study: Effects on DLD1 Human Colon Cancer Cells

In a study assessing the impact of HSET inhibitors on DLD1 human colon cancer cells, compounds similar to this compound demonstrated increased multipolarity in centrosome-amplified cells without affecting normal diploid cells. This suggests a targeted mechanism that could be exploited for selective cancer therapies .

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes within the body. Morpholines generally enhance lipophilicity and improve blood-brain barrier permeability, making them suitable candidates for central nervous system (CNS) drug development. The compound's interactions at the molecular level contribute to its pharmacological effects, including receptor modulation and enzyme inhibition .

Q & A

Q. What are the recommended safety protocols for handling 4-(2-Methylbut-2-en-1-yl)morpholine in laboratory settings?

Based on analogous morpholine derivatives (e.g., 4-(1-Cyclopenten-1-yl)morpholine), follow HMIS hazard ratings: Health = 1 , Flammability = 2 , and Physical Hazard = 1 . Use flame-resistant equipment, avoid inhalation/contact, and store in a well-ventilated area. Conduct a risk assessment for acute toxicity and flammability, referencing HMIS guidelines .

Q. How can researchers verify the purity of this compound during synthesis?

Employ chromatographic methods (e.g., HPLC or GC-MS) coupled with impurity profiling. For example, pharmacopeial standards for related compounds (e.g., fenofibric acid derivatives) use thresholds of ≤0.1% for individual impurities and ≤0.5% total impurities . Calibrate instruments using certified reference materials (CRMs) to ensure accuracy.

Q. What synthetic routes are validated for preparing morpholine derivatives with branched alkyl substituents?

A common approach involves nucleophilic substitution or alkylation of morpholine. For instance, 4-Dodecylmorpholine is synthesized via alkylation with dodecyl bromide under basic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield and minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound analogs?

Cross-validate NMR and mass spectrometry results with computational modeling (e.g., DFT calculations for predicted chemical shifts). For example, discrepancies in aromatic proton signals for morpholine-based compounds were resolved by comparing experimental data with simulated spectra .

Q. What experimental strategies mitigate instability of morpholine derivatives under oxidative conditions?

Stabilize the compound using antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar). Studies on formaldehyde-releasing morpholine analogs (e.g., Bioban® P-1487) demonstrate that pH adjustments (neutral to slightly acidic) reduce decomposition rates . Monitor stability via accelerated aging tests (40°C/75% RH for 6 months).

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

The branched 2-methylbut-2-enyl group introduces steric hindrance, slowing nucleophilic attack. Computational studies on similar compounds (e.g., 4-cyclohexylmorpholine) show that electron-donating substituents increase basicity, altering reaction kinetics. Use Hammett plots to correlate substituent effects with reactivity .

Q. What methodologies validate the biological activity of morpholine derivatives in receptor-binding assays?

For AR-V7 splice variant studies, competitive binding assays with radiolabeled ligands (e.g., ³H-R1881) were used. Pre-treat cells with VPC-14228 (a morpholine-containing inhibitor) to establish dose-response curves and calculate IC₅₀ values. Include negative controls (e.g., DMSO) to confirm specificity .

Methodological Notes

- Contradictory Data : When conflicting spectral or reactivity data arise (e.g., in vs. 3), replicate experiments under standardized conditions and consult multi-laboratory validation protocols.

- Advanced Characterization : Use X-ray crystallography or cryo-EM for structural elucidation of morpholine-protein complexes, as demonstrated in AR-V7 inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.